4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid
CAS No.:
Cat. No.: VC17971785
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2O3 |
---|---|
Molecular Weight | 262.30 g/mol |
IUPAC Name | 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid |
Standard InChI | InChI=1S/C14H18N2O3/c15-13(17)11-5-7-16(8-6-11)9-10-1-3-12(4-2-10)14(18)19/h1-4,11H,5-9H2,(H2,15,17)(H,18,19) |
Standard InChI Key | HEBYGPQVCXEQPF-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(=O)O |
Introduction
Key Findings
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid (CAS: 938143-02-3) is a benzoic acid derivative featuring a piperidine ring substituted with a carbamoyl group. With a molecular formula of and a molecular weight of 262.30 g/mol, this compound is recognized for its role as Revefenacin Impurity 5, highlighting its significance in pharmaceutical quality control . Its structural complexity and functional groups, including a carboxylic acid and carbamoyl moiety, render it a subject of interest in organic synthesis and medicinal chemistry.
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid. It is interchangeably referenced by several synonyms:
Molecular Architecture
The compound comprises two primary structural units:
-
Benzoic acid backbone: A benzene ring with a carboxylic acid group at the para position.
-
Piperidine-carbamoyl moiety: A six-membered piperidine ring substituted with a carbamoyl (-CONH) group at the 4-position, connected via a methylene (-CH-) bridge to the benzoic acid .
Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 262.30 g/mol | PubChem |
SMILES | C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(=O)O | PubChem |
InChIKey | HEBYGPQVCXEQPF-UHFFFAOYSA-N | PubChem |
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility, while the lipophilic piperidine ring enhances organic solvent compatibility (e.g., ethanol, DMSO). The carbamoyl group contributes to hydrogen-bonding potential, influencing crystalline solid-state behavior. Hydrolytic stability is pH-dependent:
-
Acidic conditions: Carboxylic acid protonation enhances solubility.
-
Basic conditions: Deprotonation may lead to salt formation .
Reactivity Profile
-
Carboxylic Acid: Participates in esterification, amidation, and salt formation.
-
Carbamoyl Group: Resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments to yield piperidine-4-amine and carbonic acid derivatives .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid are scarce, analogous compounds suggest a multi-step approach:
-
Piperidine Modification: Introduction of the carbamoyl group via reaction of 4-aminopiperidine with phosgene or carbamoyl chloride.
-
Methylene Bridging: Alkylation of the piperidine nitrogen with 4-(bromomethyl)benzoic acid.
-
Purification: Crystallization or chromatography to isolate the target compound .
Challenges in Synthesis
-
Steric hindrance at the piperidine nitrogen during alkylation.
-
Competing side reactions at the carbamoyl group.
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~1700 cm (C=O stretch, carboxylic acid) and ~1650 cm (amide I band).
-
NMR:
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, mobile phase gradient of acetonitrile/0.1% TFA.
Comparative Analysis of Structural Analogs
Compound | CAS Number | Structural Variation |
---|---|---|
4-(Isobutyramidomethyl)benzoic acid | 908495-37-4 | Isobutyramide substituent |
4-(Acetamidomethyl)benzoic acid | 1205-58-9 | Acetamide substituent |
Future Directions
-
Pharmacological Screening: Evaluate binding affinity to neurological targets.
-
Impurity Mitigation: Optimize Revefenacin synthesis to minimize 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid formation.
-
Derivatization Studies: Explore ester/prodrug forms for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume